molecular formula C24H26N2O4S B5206458 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide CAS No. 6169-65-9

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide

Cat. No.: B5206458
CAS No.: 6169-65-9
M. Wt: 438.5 g/mol
InChI Key: VVIKISAVPOZEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide is a chemical compound with the molecular formula C24H26N2O4S. This compound is known for its unique structure, which includes a benzenesulfonyl group, a propan-2-ylanilino group, and a methoxyphenylacetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide involves several steps. One common synthetic route includes the reaction of 4-propan-2-ylaniline with benzenesulfonyl chloride to form N-(benzenesulfonyl)-4-propan-2-ylaniline. This intermediate is then reacted with 4-methoxyphenylacetyl chloride to yield the final product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or acetamide groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield sulfoxides, while reduction with sodium borohydride may produce amines .

Scientific Research Applications

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-18(2)19-9-13-21(14-10-19)26(31(28,29)23-7-5-4-6-8-23)17-24(27)25-20-11-15-22(30-3)16-12-20/h4-16,18H,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKISAVPOZEQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90387413
Record name 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6169-65-9
Record name 2-[N-(benzenesulfonyl)-4-propan-2-ylanilino]-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90387413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.